molecular formula C23H26N4O4S B11216341 N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Cat. No.: B11216341
M. Wt: 454.5 g/mol
InChI Key: DDUPUJYUGGGCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide involves multiple steps. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and the sulfanylidene group. The final step involves the attachment of the N-ethylanilino propyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation. The quinazolinone core is essential for binding to the active site of the enzyme, while the dioxolo ring and sulfanylidene group enhance its binding affinity .

Comparison with Similar Compounds

N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide can be compared with other quinazolinone derivatives. Similar compounds include:

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[3-(N-ethylanilino)propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C23H26N4O4S/c1-2-26(16-7-4-3-5-8-16)11-6-10-24-21(28)9-12-27-22(29)17-13-19-20(31-15-30-19)14-18(17)25-23(27)32/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3,(H,24,28)(H,25,32)

InChI Key

DDUPUJYUGGGCKA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.